Modifying the Cholane Core: A Technical Guide to Structure-Activity Relationships and Biological Impact
Modifying the Cholane Core: A Technical Guide to Structure-Activity Relationships and Biological Impact
For Researchers, Scientists, and Drug Development Professionals
The cholane scaffold, the fundamental structure of bile acids, has emerged as a privileged template in drug discovery. Its unique steroidal architecture offers a versatile platform for chemical modifications, leading to the development of potent and selective modulators of key biological targets. This technical guide provides an in-depth exploration of cholane core structure modifications and their profound impact on biological activity, with a focus on the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). This document details synthetic methodologies, presents quantitative biological data, and illustrates the intricate signaling pathways involved.
Modifications of the Cholane Core and Side Chain: Synthetic Strategies
The biological activity of cholane derivatives can be finely tuned by introducing modifications at various positions on the steroid nucleus (rings A, B, C, and D) and the C-17 side chain. Key synthetic strategies include:
-
Modifications at the C-3 Position: The hydroxyl group at the C-3 position is a common site for modification. Oxidation to a ketone followed by reduction can be used to invert the stereochemistry from the natural 3α-hydroxyl to the 3β-epimer. Furthermore, the hydroxyl group can be replaced with other functionalities, such as amino groups, to explore novel interactions with target proteins.
-
Modifications at the C-6 Position: Introduction of alkyl groups, such as an ethyl group at the 6α-position, has been a particularly successful strategy in developing potent FXR agonists like obeticholic acid. This modification often enhances the potency of the molecule by providing additional hydrophobic interactions within the ligand-binding pocket of the receptor.
-
Modifications at the C-7 Position: The 7α-hydroxyl group of chenodeoxycholic acid is crucial for FXR activation. Modifications at this position, such as epimerization to the 7β-hydroxyl or oxidation to a ketone, generally lead to a decrease or loss of FXR agonistic activity.
-
Side-Chain Modifications: The length and functionality of the C-17 side chain significantly influence the pharmacological properties of cholane derivatives. Shortening or extending the side chain, as well as introducing different terminal functional groups (e.g., amides, sulfonamides, or other acidic bioisosteres), can alter receptor selectivity and pharmacokinetic profiles. For instance, conjugation with amino acids like glycine and taurine, which occurs naturally, affects the solubility and transport of bile acids.
Biological Impact of Cholane Core Modifications
Modifications to the cholane core have a profound impact on a wide range of biological processes, primarily through the modulation of FXR and TGR5. These receptors are key regulators of metabolic, inflammatory, and proliferative pathways.
Farnesoid X Receptor (FXR) Activation
FXR is a nuclear hormone receptor that plays a central role in bile acid, lipid, and glucose homeostasis.[1] Activation of FXR by cholane derivatives can lead to:
-
Metabolic Regulation: FXR activation inhibits the synthesis of bile acids from cholesterol by inducing the expression of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2][3] This feedback mechanism is crucial for maintaining bile acid homeostasis. FXR activation also influences triglyceride and glucose metabolism.[2]
-
Anti-inflammatory Effects: FXR activation has been shown to exert anti-inflammatory effects in various tissues, including the liver and intestine.[4]
-
Anticancer Activity: Several studies have reported the antiproliferative and pro-apoptotic effects of FXR agonists in various cancer cell lines.[5]
Takeda G Protein-Coupled Receptor 5 (TGR5/GPBAR1) Activation
TGR5 is a cell surface receptor that is also activated by bile acids. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which triggers a variety of downstream signaling events.[6][7] TGR5 activation is associated with:
-
Metabolic Benefits: TGR5 activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that improves glucose tolerance.[7]
-
Anti-inflammatory Responses: TGR5 activation in macrophages has been shown to suppress inflammatory responses.[4][8]
-
Neuroprotection: Emerging evidence suggests a potential role for TGR5 activation in neuroprotective signaling pathways.
Quantitative Data on Biological Activity
The following tables summarize the quantitative biological activity of various modified cholane derivatives, providing a basis for understanding structure-activity relationships.
Table 1: FXR Agonist Activity of Modified Cholane Derivatives
| Compound | Modification(s) | EC50 (nM) for FXR Activation | Reference(s) |
| Chenodeoxycholic acid (CDCA) | Endogenous Ligand | 9,400 | [9] |
| Obeticholic Acid (OCA) | 6α-ethyl-CDCA | 99 | [9] |
| INT-767 | 6α-ethyl-23(S)-methyl-CDCA | 30 | [9] |
| GW4064 | Non-steroidal agonist | 65 | [8] |
| Cilofexor (GS-9674) | Non-steroidal agonist | 43 | [8] |
| Tropifexor (LJN452) | Non-steroidal agonist | 0.2 | [8] |
Table 2: TGR5 Agonist Activity of Modified Cholane Derivatives
| Compound | Modification(s) | EC50 (nM) for TGR5 Activation | Reference(s) |
| Lithocholic acid (LCA) | Endogenous Ligand | 500 - 1,000 | [10] |
| Deoxycholic acid (DCA) | Endogenous Ligand | 1,400 | [10] |
| INT-777 | 6α-ethyl-23(S)-methyl-CDCA-ol | 70 | [11] |
| Betulinic Acid | Triterpenoid | 1,200 | [11] |
| Oleanolic Acid | Triterpenoid | 740 | [11] |
Table 3: Anticancer Activity of Modified Cholane Derivatives
| Compound | Modification(s) | Cell Line | IC50 (µM) | Reference(s) |
| Compound 1 | LCA-lipoic acid conjugate | HCT-116 | 22.4 | [5] |
| Compound 2 | LCA-lipoic acid conjugate | HCT-116 | 0.34 | [5] |
| BAP-1 | 3β-amino-cholic acid derivative | PC-3 | 2.5 | [5] |
| BAP-2 | 3β-amino-cholic acid derivative | HeLa | 1.8 | [5] |
| 5-FU (control) | - | HCT-116 | 10.5 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Synthesis of 6α-ethyl Cholane Derivatives (e.g., Obeticholic Acid)
This protocol is a generalized procedure based on reported syntheses.[12][13][14]
-
Protection of the 3α-hydroxyl and 24-carboxyl groups: The starting bile acid (e.g., chenodeoxycholic acid) is first protected at the 3α-hydroxyl and 24-carboxyl positions. This can be achieved through various methods, such as esterification of the carboxylic acid and formation of a silyl ether or an acetate ester at the hydroxyl group.
-
Oxidation of the 7α-hydroxyl group: The 7α-hydroxyl group is oxidized to a 7-keto group using an oxidizing agent like N-methylmorpholine N-oxide (NMO) in the presence of a catalytic amount of tetrapropylammonium perruthenate (TPAP).
-
Formation of the enolate and alkylation: The 7-keto intermediate is treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) to generate the corresponding enolate. This enolate is then reacted with an alkylating agent, such as ethyl iodide, to introduce the 6α-ethyl group.
-
Reduction of the 7-keto group: The 7-keto group is stereoselectively reduced back to a 7α-hydroxyl group using a reducing agent like sodium borohydride in the presence of a cerium(III) chloride (Luche reduction) to favor the formation of the desired epimer.
-
Deprotection: The protecting groups at the 3α-hydroxyl and 24-carboxyl positions are removed under appropriate conditions (e.g., acid or base hydrolysis for esters, fluoride source for silyl ethers) to yield the final 6α-ethylated cholane derivative.
FXR Transactivation Assay (Luciferase Reporter Assay)
This protocol is based on commercially available reporter assay systems and published methodologies.[15][16][17]
-
Cell Culture and Transfection: A suitable host cell line (e.g., HEK293T or HepG2) is cultured in appropriate media. The cells are then transiently or stably transfected with two plasmids: an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
Compound Treatment: The transfected cells are seeded into 96-well plates and treated with various concentrations of the test compounds or a vehicle control. A known FXR agonist, such as GW4064 or CDCA, is used as a positive control.
-
Cell Lysis and Luciferase Activity Measurement: After an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Data Analysis: The fold induction of luciferase activity is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells. The EC50 values are determined by fitting the dose-response data to a sigmoidal curve.[18]
TGR5 Activation Assay (cAMP Assay)
This protocol is based on commercially available cAMP assay kits and published methods.[10][19][20]
-
Cell Culture: A cell line endogenously expressing TGR5 (e.g., CHO-K1 or specific myeloid cell lines) or a cell line stably transfected with a TGR5 expression vector is cultured in appropriate media.
-
Compound Treatment: The cells are seeded into 96-well plates and pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP. The cells are then treated with various concentrations of the test compounds or a vehicle control. A known TGR5 agonist, such as lithocholic acid (LCA) or a specific synthetic agonist, is used as a positive control.
-
cAMP Measurement: After a short incubation period (typically 15-30 minutes), the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of cAMP in each well is determined from a standard curve. The fold increase in cAMP production is calculated relative to the vehicle-treated cells. EC50 values are determined by fitting the dose-response data to a sigmoidal curve.[21]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: FXR Signaling Pathway Activation.
References
- 1. Chemoenzymatic Synthesis of C6-Modified Sugar Nucleotides To Probe the GDP-d-Mannose Dehydrogenase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acids and their receptors: modulators and therapeutic targets in liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bile Acids and GPBAR-1: Dynamic Interaction Involving Genes, Environment and Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases [frontiersin.org]
- 8. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luciferase Assay System Protocol [worldwide.promega.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. research.rug.nl [research.rug.nl]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 19. revvity.com [revvity.com]
- 20. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 21. youtube.com [youtube.com]
